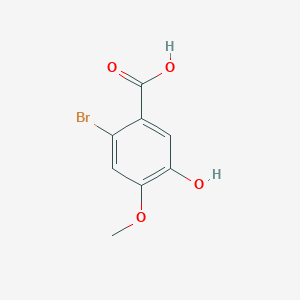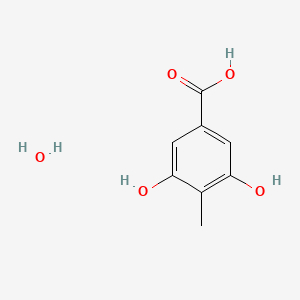
Acide 2-bromo-5-hydroxy-4-méthoxybenzoïque
Vue d'ensemble
Description
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a brominated aromatic compound with potential interest in various chemical and pharmaceutical fields due to its unique structure, incorporating bromo, hydroxy, and methoxy groups attached to a benzoic acid core. Such compounds are often investigated for their reactivity, potential as intermediates in organic synthesis, and their physicochemical properties.
Synthesis Analysis
Synthesis of related brominated aromatic compounds typically involves halogenation, methoxylation, and carboxylation reactions. For instance, synthesis approaches for similar compounds have involved starting from simpler aromatic acids or esters, followed by sequential introduction of the functional groups through reactions like bromination, methoxylation, and hydroxylation, achieving high purity and yields under optimized conditions (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by X-ray crystallography, which can reveal the arrangement of the bromo, hydroxy, and methoxy groups relative to the benzoic acid core. These structures often display specific intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, contributing to their stability and reactivity (Pablo A. Raffo et al., 2016).
Applications De Recherche Scientifique
Synthèse de dérivés de l'urolithine
L'acide 2-bromo-5-hydroxy-4-méthoxybenzoïque convient à la synthèse de dérivés de l'urolithine {svg_1}. Les urolithines sont des métabolites de l'acide ellagique et des ellagitanins, et elles ont été étudiées pour leurs bienfaits potentiels pour la santé, notamment leurs propriétés anti-inflammatoires, antioxydantes et anticancéreuses.
Synthèse d'aminobenzacridines substituées
Ce composé peut être utilisé dans la synthèse d'aminobenzacridines substituées {svg_2}. Les aminobenzacridines sont une classe de composés qui se sont montrés prometteurs en chimie médicinale en raison de leurs activités biologiques potentielles, notamment leurs effets antiviraux, antibactériens et anticancéreux.
Synthèse de la 8-chloro-2-méthoxydibenzo[b,f]thiépine-10(11H)-one et de son dérivé 3-méthoxy
L'this compound peut également être utilisé dans la synthèse de la 8-chloro-2-méthoxydibenzo[b,f]thiépine-10(11H)-one et de son dérivé 3-méthoxy {svg_3}. Ces composés présentent un intérêt dans le domaine de la chimie médicinale en raison de leurs propriétés pharmacologiques potentielles.
Synthèse de dérivés d'isoindolinone
Des dérivés d'isoindolinone peuvent être synthétisés à l'aide de l'this compound {svg_4}. Les isoindolinones sont une classe de composés qui ont été étudiés pour leurs activités biologiques potentielles, notamment leurs effets anti-inflammatoires, antifongiques et anticancéreux.
Intermédiaire en synthèse organique
L'this compound peut servir d'intermédiaire dans divers processus de synthèse organique {svg_5}. Sa structure unique en fait un élément de construction précieux dans la synthèse de molécules organiques complexes.
Matériau pour la recherche chimique
En raison de ses propriétés chimiques uniques, l'this compound peut être utilisé comme matériau pour la recherche chimique {svg_6}. Il peut être utilisé pour étudier les mécanismes réactionnels, développer de nouvelles méthodes de synthèse ou explorer les propriétés de composés apparentés.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Bromo-5-hydroxy-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are typically characterized by the compound’s ability to modulate the activity of these enzymes, either by inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression related to cell proliferation and apoptosis. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-5-hydroxy-4-methoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can induce oxidative stress by generating reactive oxygen species, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Bromo-5-hydroxy-4-methoxybenzoic acid has been observed to cause sustained alterations in cellular functions, such as prolonged activation of stress response pathways .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .
Metabolic Pathways
2-Bromo-5-hydroxy-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways can influence the overall effect of the compound on cellular functions and metabolic flux .
Transport and Distribution
The transport and distribution of 2-Bromo-5-hydroxy-4-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biochemical activity and localization .
Subcellular Localization
2-Bromo-5-hydroxy-4-methoxybenzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial functions and oxidative stress responses .
Propriétés
IUPAC Name |
2-bromo-5-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWIPQTBHQOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)
![4-[(4S,5R)-5-(3,4-dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B1148670.png)

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)